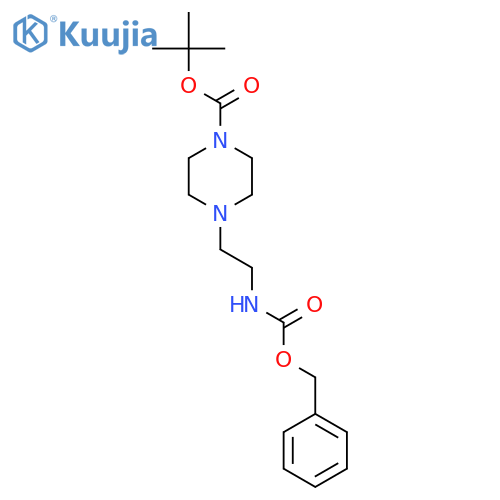

Cas no 302557-32-0 (tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate)

tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate

- 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine

- 1-Piperazinecarboxylicacid, 4-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl es...

- 1-Piperazinecarboxylicacid, 4-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester

- tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate

- tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]piperazine-1-carboxylate

- 4-(2-BENZYLOXYCARBONYLAMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- 4-[2-[[(Phenylmethoxy)Carbonyl]Amino]Ethyl]-1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester

- MFCD09878784

- AS-74685

- 302557-32-0

- CS-0171868

- CMA55732

- TERT-BUTYL 4-(2-{[(BENZYLOXY)CARBONYL]AMINO}ETHYL)PIPERAZINE-1-CARBOXYLATE

- DTXSID80650668

- AKOS015841634

- FT-0723492

- AB53996

- 1-Piperazinecarboxylic acid, 4-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester

- tert-Butyl4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate

- Q-102275

- 1-Piperazinecarboxylicacid,4-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-,1,1-dimethylethyl ester

- tert-butyl 4-(2-(benzyloxycarbonylamino)ethyl)piperazine-1-carboxylate

-

- MDL: MFCD09878784

- インチ: InChI=1S/C19H29N3O4/c1-19(2,3)26-18(24)22-13-11-21(12-14-22)10-9-20-17(23)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,23)

- InChIKey: TVSZRCUJIBAGJV-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(N1CCN(CC1)CCNC(OCC2=CC=CC=C2)=O)=O)C

計算された属性

- せいみつぶんしりょう: 363.21600

- どういたいしつりょう: 363.216

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 10

- 複雑さ: 450

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.1A^2

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.138

- ふってん: 505.1°Cat760mmHg

- フラッシュポイント: 259.3°C

- 屈折率: 1.531

- PSA: 71.11000

- LogP: 2.73220

tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate セキュリティ情報

tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 56428-1/G |

1-N-BOC-4-(2-N-CBZ-AMINOETHYL)PIPERAZINE |

302557-32-0 | 95% | 1g |

$296 | 2023-09-17 | |

| TRC | T076275-250mg |

tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate |

302557-32-0 | 250mg |

$ 310.00 | 2022-06-03 | ||

| Alichem | A139003027-5g |

tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate |

302557-32-0 | 95% | 5g |

$995.68 | 2023-09-02 | |

| eNovation Chemicals LLC | D764800-1g |

1-Piperazinecarboxylic acid, 4-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester |

302557-32-0 | 95% | 1g |

$185 | 2023-09-04 | |

| A2B Chem LLC | AB38955-1g |

1-Piperazinecarboxylic acid, 4-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester |

302557-32-0 | 95% | 1g |

$126.00 | 2023-12-31 | |

| eNovation Chemicals LLC | D764800-1g |

1-Piperazinecarboxylic acid, 4-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester |

302557-32-0 | 95% | 1g |

$245 | 2025-02-26 | |

| Chemenu | CM169200-5g |

tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate |

302557-32-0 | 95% | 5g |

$468 | 2021-08-05 | |

| TRC | T076275-500mg |

tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate |

302557-32-0 | 500mg |

$ 515.00 | 2022-06-03 | ||

| AstaTech | 56428-0.25/G |

1-N-BOC-4-(2-N-CBZ-AMINOETHYL)PIPERAZINE |

302557-32-0 | 95% | 0.25g |

$98 | 2023-09-17 | |

| AstaTech | 56428-5/G |

1-N-BOC-4-(2-N-CBZ-AMINOETHYL)PIPERAZINE |

302557-32-0 | 95% | 5/G |

$739 | 2022-06-01 |

tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate 関連文献

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylateに関する追加情報

Professional Introduction to Tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate (CAS No. 302557-32-0)

Tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate, identified by its CAS number 302557-32-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperazine class, a heterocyclic amine known for its broad range of biological activities and utility in medicinal chemistry. The structural complexity of this molecule, featuring multiple functional groups such as the tert-butyl ester, benzyloxy carbonyl, and aminoethyl side chains, makes it a versatile scaffold for designing novel therapeutic agents.

The tert-butyl group at the 1-position of the piperazine ring enhances the lipophilicity of the molecule, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) properties. This modification also contributes to increased metabolic stability, reducing the likelihood of rapid degradation in vivo. The presence of the benzyloxy carbonyl (Boc) protecting group on the aminoethyl side chain suggests that this compound may be used as an intermediate in peptide synthesis or as a precursor for more complex biomolecules. The Boc group is widely employed in peptide coupling reactions due to its stability under basic conditions and ease of removal under acidic hydrolysis.

The aminoethyl side chain attached to the piperazine ring introduces a polar region that can interact with biological targets such as enzymes and receptors. This feature makes the compound a promising candidate for modulating neurological and cardiovascular functions. Piperazine derivatives have been extensively studied for their potential applications in treating conditions like depression, anxiety, and hypertension. The structural motif of 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine aligns well with these therapeutic areas, offering a balanced profile of solubility, bioavailability, and target specificity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and pharmacokinetic profiles of complex molecules like Tert-butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate with greater accuracy. These tools have been instrumental in optimizing drug candidates by identifying key interactions with biological targets. For instance, virtual screening studies have highlighted the potential of this compound as a ligand for serotonin reuptake inhibitors (SRIs), which are commonly used to treat mood disorders. The precise arrangement of functional groups in this molecule allows it to mimic natural neurotransmitters or modulate receptor activity effectively.

The synthesis of Tert-butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate involves multi-step organic transformations that require careful control of reaction conditions. The introduction of the benzyloxy carbonyl group necessitates anhydrous conditions and mild basic environments to prevent unwanted side reactions. Similarly, the installation of the aminoethyl side chain demands precise coupling techniques such as reductive amination or nucleophilic substitution reactions. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in downstream applications.

In clinical research, derivatives of piperazine have shown promise in treating neurological disorders by modulating neurotransmitter systems. For example, compounds structurally related to Tert-butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate have been investigated for their potential role in managing symptoms associated with Parkinson's disease and Alzheimer's disease. The ability of piperazine derivatives to cross the blood-brain barrier makes them particularly attractive for central nervous system (CNS) therapies. Additionally, recent studies have explored their anti-inflammatory properties, suggesting that they may also be useful in treating autoimmune diseases.

The pharmaceutical industry continues to leverage innovative synthetic strategies to develop novel analogs of known bioactive compounds. By modifying key structural features such as the tert-butyl ester or aminoethyl side chain, researchers can fine-tune the pharmacological properties of Tert-butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate for specific therapeutic applications. High-throughput screening (HTS) techniques have further accelerated this process by allowing rapid evaluation of large libraries of compounds for biological activity. Such approaches have led to the discovery of several lead candidates that are now undergoing preclinical testing.

The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how Tert-butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate interacts with biological targets at an atomic level. These studies have helped rationalize structure-activity relationships (SARs), guiding medicinal chemists in designing more effective drug candidates. Furthermore, machine learning algorithms are being employed to predict pharmacokinetic properties based on molecular descriptors, streamlining the optimization process.

Ethical considerations are paramount in pharmaceutical research, particularly when dealing with compounds intended for human use. Rigorous safety assessments must be conducted before any new drug can enter clinical trials. This includes evaluating potential toxicity profiles throughin vitroandin vivostudies as well as assessing long-term effects on physiological systems. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines to ensure that all new drugs meet stringent safety standards before being approved for market use.

The future direction of research on Tert-butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate lies in exploring its potential beyond traditional pharmaceutical applications. For instance, nanotechnology-based delivery systems could enhance its bioavailability or target specificity while reducing side effects associated with systemic administration. Additionally, interdisciplinary collaborations between chemists、biologists、and clinicians will be crucial for translating laboratory findings into tangible therapeutic benefits.

In conclusion,Tert-butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate (CAS No. 302557-32-0) represents an exciting opportunity for innovation in drug development due to its unique structural features and potential biological activities。With continued advancements in synthetic chemistry、computational modeling、and regulatory frameworks,this compound holds promise not only as an intermediate but also as a lead structure for novel therapeutics targeting neurological、cardiovascular、and inflammatory diseases。The ongoing exploration into its pharmacological properties underscores its significance within modern medicinal chemistry research。

302557-32-0 (tert-Butyl 4-(2-(((benzyloxy)carbonyl)-amino)ethyl)piperazine-1-carboxylate) 関連製品

- 31166-44-6(Benzyl piperazine-1-carboxylate)

- 475291-59-9(Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid)

- 2094-03-3(3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid)

- 2228974-26-1(1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile)

- 1260798-43-3(2-ethoxy-4-(piperidin-4-yl)phenol)

- 1806859-04-0(Methyl 5-cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)

- 886931-79-9(N-(3-acetylphenyl)-2-{5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

- 946270-19-5(1-(3-chloro-4-methoxyphenyl)-3-{(4-methylphenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)

- 1539705-31-1(1-Amino-3-(4-bromo-1h-pyrazol-1-yl)cyclopentane-1-carboxylic acid)

- 1141669-69-3(2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine)